molecular formula C19H23N3O3S B6000769 Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate

Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate

Cat. No.: B6000769
M. Wt: 373.5 g/mol
InChI Key: OEODJGOFUYTXTK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a thiadiazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving a thioamide and a hydrazine derivative.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Final Coupling: The phenylethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate: shares similarities with other piperidine and thiadiazole derivatives.

    This compound: is compared with compounds like 1-(2-phenylethyl)piperidine-3-carboxylate and 1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate.

Uniqueness

  • The unique combination of the piperidine ring, thiadiazole moiety, and ester functional group in this compound provides distinct chemical properties and biological activities.
  • Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(2-phenylethyl)-1-(thiadiazole-4-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-18(24)19(11-9-15-7-4-3-5-8-15)10-6-12-22(14-19)17(23)16-13-26-21-20-16/h3-5,7-8,13H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODJGOFUYTXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CSN=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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